molecular formula C18H25NO4 B12632409 1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid

Cat. No.: B12632409
M. Wt: 319.4 g/mol
InChI Key: WWIYKTDACLYJNW-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the o-tolyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-(m-tolyl)piperidine-4-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-(p-tolyl)piperidine-4-carboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in specific applications where the o-tolyl group provides a distinct advantage.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-13-7-5-6-8-14(13)18(15(20)21)9-11-19(12-10-18)16(22)23-17(2,3)4/h5-8H,9-12H2,1-4H3,(H,20,21)

InChI Key

WWIYKTDACLYJNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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